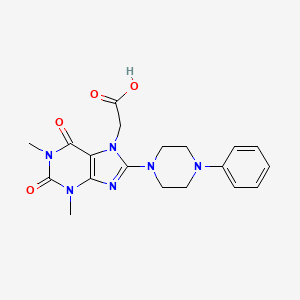

2-(1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Description

This compound is a purine derivative featuring a 1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl core modified with a 4-phenylpiperazinyl group at the 8-position and an acetic acid moiety at the 7-position . Its synthesis involves coupling 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid (compound I) with 4-phenylpiperazine using carbonyldiimidazole (CDI) as an activating agent .

Properties

IUPAC Name |

2-[1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)purin-7-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4/c1-21-16-15(17(28)22(2)19(21)29)25(12-14(26)27)18(20-16)24-10-8-23(9-11-24)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIQSCXRNLZBHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the core structure is built through a series of nucleophilic substitutions and cyclization reactions.

Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring is attached to the purine core.

Attachment of the Acetic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions may vary, but common reagents include halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The purine core can also interact with nucleic acids or proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with a Purine Core

2.1.1 Sulfanyl-Substituted Analog The compound {[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid () replaces the oxygen atom in the acetic acid moiety with a sulfanyl (-S-) group.

2.1.2 Hydrazono-Modified Analog 2-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)phenoxy]acetic acid () introduces a hydrazono group, which may alter hydrogen-bonding interactions and metabolic stability compared to the parent compound .

2.1.3 Glycine Derivative N-{7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}glycine () replaces the acetic acid with glycine and adds a hydroxy-phenoxypropyl chain. This modification likely impacts receptor selectivity and pharmacokinetic properties .

Functional Analogs with Different Cores

2.2.1 Pyridazinone Derivatives (6-(4-(4-Chlorophenyl)piperazin-1-yl)-3(2H)-pyridazinon-2-yl)acetic acid (IVc, ) features a pyridazinone core instead of purine. The 4-chlorophenylpiperazinyl group enhances lipophilicity, while the pyridazinone ring may confer distinct electronic properties for binding to serotonin or dopamine receptors .

2.2.2 Pyrrolizine Derivatives (ML3000) [2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid (ML3000, ) is a dual cyclooxygenase (COX)/5-lipoxygenase (LOX) inhibitor with anti-inflammatory activity. Unlike the purine-based target compound, ML3000’s pyrrolizine core and lack of nitrogen-rich heterocycles reduce interactions with purinergic receptors. Notably, ML3000 exhibits superior gastrointestinal tolerance compared to indomethacin .

2.2.3 Isoindol Derivatives

{4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}acetic acid () incorporates an isoindole-dione core linked to a piperazine-acetic acid chain. This structure is associated with proteolysis-targeting chimeras (PROTACs) or kinase inhibition, diverging from the purine scaffold’s typical targets .

Table 1: Structural and Functional Comparison

Key Research Findings

- Synthetic Flexibility : The target compound’s synthesis mirrors methods for other purine derivatives, enabling modular substitution of the piperazine and acetic acid groups .

- Pharmacological Divergence: While ML3000 (pyrrolizine) shows anti-inflammatory activity, purine-based analogs may target neurological or metabolic pathways due to structural similarity to endogenous purines .

- Impact of Substituents : The 4-phenylpiperazinyl group, common to the target compound and IVc, is associated with enhanced receptor binding in diverse scaffolds, suggesting its broad utility in medicinal chemistry .

Biological Activity

The compound 2-(1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a purine derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C22H28N6O4

- Molecular Weight : 428.50 g/mol

Structural Features

The compound features a purine core with multiple functional groups:

- Dimethyl and dioxo substituents contribute to its reactivity.

- Phenylpiperazine moiety is known for enhancing pharmacological properties.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor effects. For instance, derivatives of similar compounds have shown significant cytotoxicity against various cancer cell lines.

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antiviral and Antimicrobial Properties

Compounds related to the purine structure have been studied for their antiviral activities. For example, certain derivatives have exhibited efficacy against viral infections by inhibiting viral replication processes.

Additionally, antimicrobial assessments revealed that some derivatives possess antibacterial properties, making them candidates for further development in treating bacterial infections.

The biological activity of 2-(1,3-dimethyl-2,6-dioxo...) can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is significant in neurological disorders.

- Receptor Modulation : Interaction with specific receptors involved in cell signaling pathways could mediate its effects on cell growth and survival.

Case Study 1: Antitumor Efficacy

In a study evaluating the compound's effects on breast cancer cells (MCF-7), researchers reported an IC50 value of 27.3 µM, indicating moderate cytotoxicity. The study suggested that the compound induces apoptosis via the mitochondrial pathway.

Case Study 2: Antiviral Activity

Another investigation focused on its antiviral properties against influenza viruses. The compound demonstrated significant inhibition of viral replication at low concentrations, suggesting a potential role in antiviral therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.